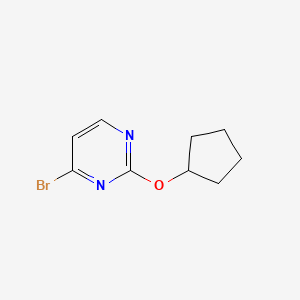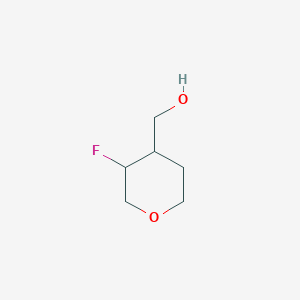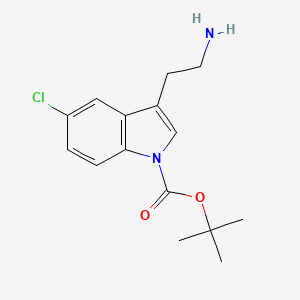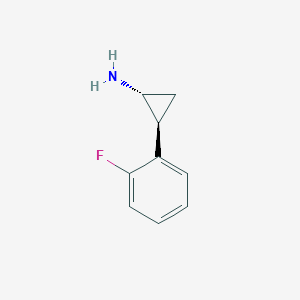![molecular formula C10H11N3O B13059580 3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13059580.png)
3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol: belongs to the class of pyrazole derivatives , which are aromatic heterocyclic compounds containing a pyrazole ring. Pyrazoles exhibit promising agrochemical, fluorescent, and biological properties . The compound’s structure consists of a phenol group linked to a pyrazole ring via an amino-methyl bridge.
Méthodes De Préparation
Synthetic Routes:: Several synthetic approaches exist for preparing this compound. One common method involves the condensation of 3-aminophenol with an appropriate pyrazole aldehyde or ketone. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the synthetic route to achieve high yields and purity. Catalysts, solvents, and reaction conditions play crucial roles in large-scale synthesis.
Analyse Des Réactions Chimiques
Reactivity:: 3-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol can undergo various chemical reactions:
Oxidation: It may be oxidized to form quinone-like structures.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: The amino group can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or acyl chlorides.
Major Products:: The specific products depend on the reaction conditions. For example, oxidation may yield quinones, while reduction leads to amines.
Applications De Recherche Scientifique
Chemistry::
Organic Synthesis: Researchers use 3-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol as a building block for more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Antimicrobial Properties: Some pyrazole derivatives exhibit moderate potency against fungi and bacteria.
Biological Assays: Researchers explore its effects on various biological targets.
Dye Synthesis: The compound contributes to the development of dyes and pigments.
Pharmaceuticals: It may serve as a precursor for drug synthesis.
Mécanisme D'action
The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways. Further studies are needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
While 3-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol is unique due to its specific substitution pattern, it shares similarities with other phenylpyrazoles and pyrazole derivatives . These compounds collectively contribute to the rich landscape of heterocyclic chemistry.
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
3-[(3-aminopyrazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C10H11N3O/c11-10-4-5-13(12-10)7-8-2-1-3-9(14)6-8/h1-6,14H,7H2,(H2,11,12) |
Clé InChI |
KMZFGKZWJIEOLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)CN2C=CC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


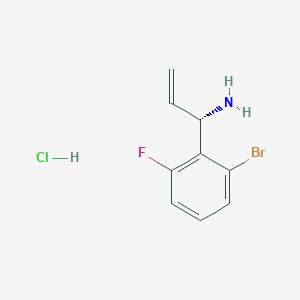
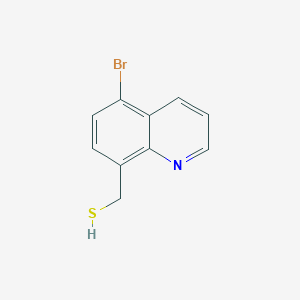
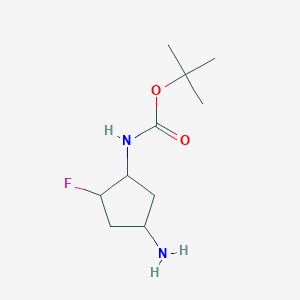




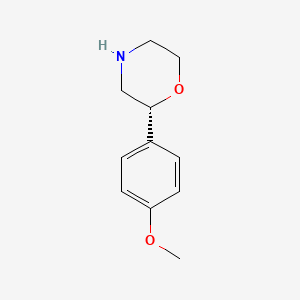
![bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine)hydratedihydrochloride](/img/structure/B13059548.png)
